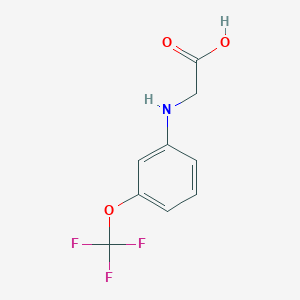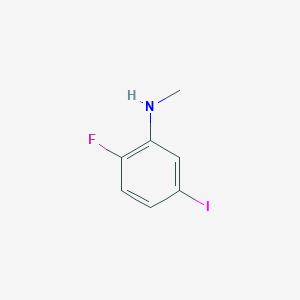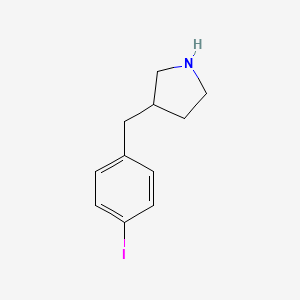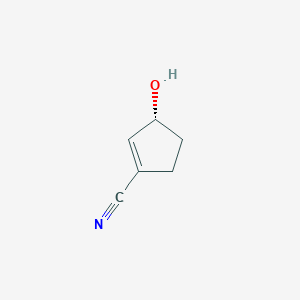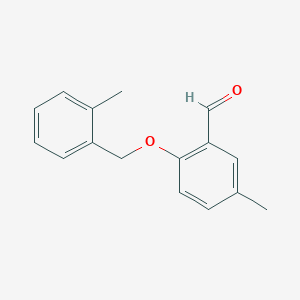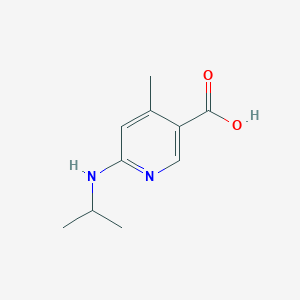
6-(Isopropylamino)-4-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Isopropylamino)-4-methylnicotinic acid: is a chemical compound with the following structure:
Structure: C11H14N2O2
It belongs to the class of nicotinic acid derivatives and features an isopropylamino group attached to the 6-position of the pyridine ring. This compound has diverse applications in both research and industry.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-(Isopropylamino)-4-methylnicotinic acid. One common approach involves the Suzuki–Miyaura coupling reaction, which joins an aryl halide (such as 4-methyl-3-nitrobenzoyl chloride) with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst . The reaction proceeds as follows:
Aryl Halide Activation: The aryl halide undergoes oxidative addition to the palladium catalyst.
Transmetalation: The boron group from the organoboron reagent transfers to palladium.
Reductive Elimination: The desired product, this compound, forms.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details on specific industrial methods are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
6-(Isopropylamino)-4-methylnicotinic acid can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of related derivatives.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions at the pyridine ring can modify its functional groups.
Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may serve as a starting material for the synthesis of pharmaceuticals.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It contributes to the development of novel materials.
Wirkmechanismus
The exact mechanism of action for 6-(Isopropylamino)-4-methylnicotinic acid depends on its specific application. It likely involves interactions with cellular receptors or enzymes, affecting relevant pathways.
Vergleich Mit ähnlichen Verbindungen
While 6-(Isopropylamino)-4-methylnicotinic acid is unique due to its isopropylamino substituent, other related compounds include:
Nicotinic Acid (Niacin): A vitamin B3 derivative with a similar pyridine core.
6-Aminonicotinic Acid: Lacks the isopropylamino group but shares the pyridine scaffold.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-methyl-6-(propan-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9-4-7(3)8(5-11-9)10(13)14/h4-6H,1-3H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
YHTNASCYQLRAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




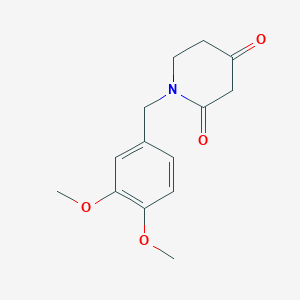
![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
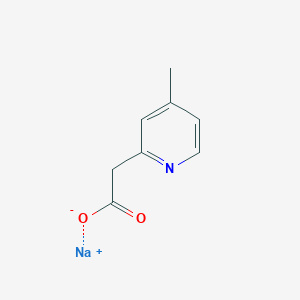
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
